![molecular formula C16H23N3O2 B7557790 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7557790.png)
4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide
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Overview
Description
4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide, also known as EACA, is a synthetic amino acid derivative that is commonly used in scientific research. EACA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying a wide range of biological processes.
Mechanism of Action
The mechanism of action of 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide is not fully understood, but it is thought to involve the inhibition of plasminogen activators. 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide has been shown to bind to plasminogen activators and prevent them from converting plasminogen to plasmin, which is a key step in the breakdown of blood clots.
Biochemical and Physiological Effects:
In addition to its effects on blood coagulation and fibrinolysis, 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of tumor cell invasion and the modulation of immune system function. 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide in lab experiments is its specificity for plasminogen activators. This allows researchers to study the effects of inhibiting these enzymes without affecting other biological processes. However, one limitation of 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are many potential future directions for research involving 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide. One area of interest is the development of more potent 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide derivatives that could be used at lower concentrations. Another area of interest is the use of 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide in combination with other drugs or therapies to enhance its effects. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide.
Synthesis Methods
4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide is typically synthesized through the reaction of ethyl 4-aminobenzoate with cyclohexanone, followed by the addition of ethyl chloroformate and ammonia. This process results in the formation of 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide, which can then be purified for use in scientific research.
Scientific Research Applications
4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide has been used in a variety of scientific research applications, including studies of blood coagulation, fibrinolysis, and cancer. In blood coagulation studies, 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide has been shown to inhibit the activity of plasminogen activators, which are enzymes that play a key role in the breakdown of blood clots. This makes 4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide a valuable tool for studying the mechanisms of blood clotting and fibrinolysis.
properties
IUPAC Name |
4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-18-14(20)12-6-8-13(9-7-12)19-15(21)16(17)10-4-3-5-11-16/h6-9H,2-5,10-11,17H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXAVFGGHNXARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide |
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